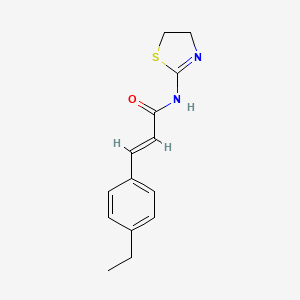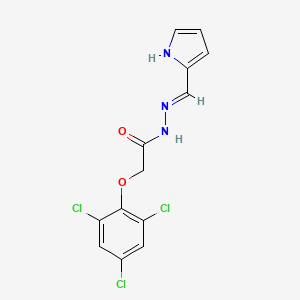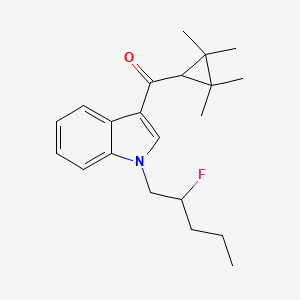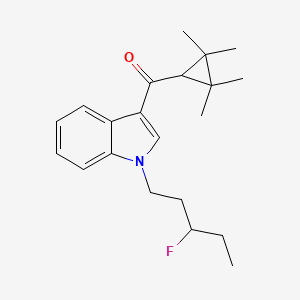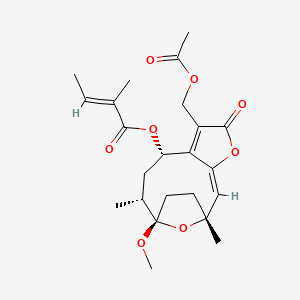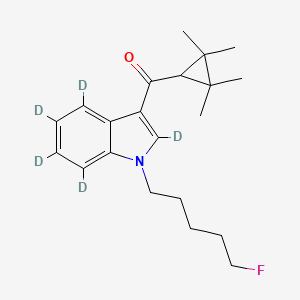![molecular formula C31H35F3N6O7S2 B591212 methanesulfonic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide CAS No. 1421783-64-3](/img/structure/B591212.png)
methanesulfonic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide
Übersicht
Beschreibung
GZD824 Dimesylate, also known as Olverembatinib Dimesylate, is a potent and orally active inhibitor of the breakpoint cluster region-Abelson (Bcr-Abl) tyrosine kinase. This compound is particularly effective against a broad spectrum of Bcr-Abl mutants, including the T315I mutation, which is known to confer resistance to other inhibitors. GZD824 Dimesylate has shown significant antitumor activity and is being explored for its potential in treating chronic myelogenous leukemia and other cancers .
Wirkmechanismus
Target of Action
GZD824 Dimesylate, also known as Olverembatinib, is a potent and orally active pan-Bcr-Abl inhibitor . It potently inhibits a broad spectrum of Bcr-Abl mutants, including the T315I mutation . Bcr-Abl is a fusion protein with abnormal tyrosine kinase activity, implicated in several forms of leukemia.
Mode of Action
GZD824 Dimesylate interacts with its targets by binding to Bcr-Abl (WT) and Bcr-Abl (T315I) with IC50 values of 0.34 nM and 0.68 nM, respectively . It suppresses the activation of GCN2, a protein kinase that drives cellular adaptation to amino acid limitation . It also inhibits eIF2α phosphorylation and ATF4 induction during amino acid starvation stress .
Biochemical Pathways
The compound affects the integrated stress response (ISR) pathway . ISR plays an important role in cellular adaptation to various stress conditions. Under distinct stress conditions, ISR is activated by four eukaryotic initiation factor 2 α (eIF2 α) kinases: GCN2, protein kinase–like endoplasmic reticulum kinase (PERK), double-stranded RNA-dependent kinase, and heme-regulated inhibitor .
Result of Action
GZD824 Dimesylate has been shown to decrease cell viability, induce cell-cycle arrest, and cause apoptosis in pre-B ALL cells . It also suppresses the growth of cells expressing wild-type BCR-ABL . Furthermore, it sensitizes certain cancer cells to amino acid starvation stress similarly to ATF4 knockdown .
Biochemische Analyse
Biochemical Properties
GZD824 Dimesylate plays a significant role in biochemical reactions, particularly in inhibiting the Bcr-Abl kinase . This kinase is a fusion protein that is constitutively active, leading to uncontrolled cell proliferation. GZD824 Dimesylate binds to this kinase, inhibiting its activity and thus controlling cell proliferation .
Cellular Effects
GZD824 Dimesylate has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the Bcr-Abl kinase, which impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to suppress the growth of Bcr-Abl positive leukemia cells .
Molecular Mechanism
The molecular mechanism of action of GZD824 Dimesylate involves binding to the Bcr-Abl kinase, thereby inhibiting its activity . This inhibition leads to a decrease in cell proliferation, particularly in cells where the Bcr-Abl kinase is constitutively active .
Dosage Effects in Animal Models
In animal models, the effects of GZD824 Dimesylate have been shown to vary with different dosages
Metabolic Pathways
GZD824 Dimesylate is involved in the metabolic pathways related to the Bcr-Abl kinase
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von GZD824 Dimesilat umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen, die seine inhibitorische Aktivität verbessern. Die wichtigsten Schritte umfassen:
Bildung der Kernstruktur: Dies beinhaltet die Kondensation spezifischer aromatischer und heterocyclischer Verbindungen unter kontrollierten Bedingungen.
Modifikationen der funktionellen Gruppen: Einführung von Fluoratomen und anderen funktionellen Gruppen, um die Bindungsaffinität und Selektivität zu erhöhen.
Endgültige Dimesilatbildung: Die Verbindung wird mit Methansulfonsäure behandelt, um das Dimesilatsalz zu bilden, was seine Löslichkeit und Bioverfügbarkeit verbessert.
Industrielle Produktionsmethoden
Die industrielle Produktion von GZD824 Dimesilat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:
Batchreaktionen: Durchführung der Synthese in großen Reaktoren mit präziser Kontrolle von Temperatur, Druck und Reaktionszeit.
Reinigung: Verwendung von Techniken wie Kristallisation, Filtration und Chromatographie, um hochreines GZD824 Dimesilat zu erhalten.
Qualitätskontrolle: Sicherstellung, dass das Endprodukt strenge Reinheits- und Potenzstandards durch rigorose Tests erfüllt.
Chemische Reaktionsanalyse
Arten von Reaktionen
GZD824 Dimesilat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, was möglicherweise seine inhibitorische Aktivität verändert.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden, um ihre Eigenschaften zu modifizieren
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nucleophile werden unter kontrollierten Bedingungen eingesetzt
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von GZD824 Dimesilat, die jeweils möglicherweise unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen .
Wissenschaftliche Forschungsanwendungen
GZD824 Dimesilat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Kinaseinhibition und Signaltransduktionswege zu untersuchen.
Biologie: Wird in Zellassays eingesetzt, um seine Auswirkungen auf Zellproliferation, Apoptose und andere zelluläre Prozesse zu untersuchen.
Medizin: Wird für sein therapeutisches Potenzial bei der Behandlung chronischer myeloischer Leukämie und anderer Krebsarten untersucht, insbesondere solcher, die gegen andere Behandlungen resistent sind.
Industrie: Wird bei der Entwicklung neuer Therapeutika und als Referenzverbindung in der Arzneimittelforschung eingesetzt .
Wirkmechanismus
GZD824 Dimesilat übt seine Wirkungen aus, indem es die Bcr-Abl-Tyrosinkinase hemmt, einen Schlüsselfaktor in der Pathogenese chronischer myeloischer Leukämie. Die Verbindung bindet sowohl an die aktive als auch an die inaktive Form der Kinase, verhindert ihre Phosphorylierung und die anschließende Aktivierung nachgeschalteter Signalwege. Diese Hemmung führt zur Unterdrückung der Zellproliferation und Induktion von Apoptose in Bcr-Abl-positiven Zellen .
Analyse Chemischer Reaktionen
Types of Reactions
GZD824 Dimesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its inhibitory activity.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others to modify its properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions
Major Products
The major products formed from these reactions include various derivatives of GZD824 Dimesylate, each with potentially different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
GZD824 Dimesylate has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cellular assays to investigate its effects on cell proliferation, apoptosis, and other cellular processes.
Medicine: Explored for its therapeutic potential in treating chronic myelogenous leukemia and other cancers, particularly those resistant to other treatments.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Imatinib: Der Bcr-Abl-Inhibitor der ersten Generation, wirksam gegen viele Bcr-Abl-positive Krebsarten, aber weniger wirksam gegen bestimmte Mutanten.
Dasatinib: Ein Inhibitor der zweiten Generation mit breiterer Aktivität, aber immer noch begrenzt gegen einige resistente Mutanten.
Nilotinib: Ein weiterer Inhibitor der zweiten Generation mit verbesserter Potenz, aber ähnlichen Einschränkungen
Einzigartigkeit von GZD824 Dimesilat
GZD824 Dimesilat zeichnet sich durch seine hohe Potenz und Wirksamkeit gegen ein breites Spektrum von Bcr-Abl-Mutanten aus, einschließlich der T315I-Mutation, die gegen viele andere Inhibitoren resistent ist. Seine orale Bioverfügbarkeit und günstige pharmakokinetische Eigenschaften verbessern sein Potenzial als Therapeutikum weiter .
Eigenschaften
IUPAC Name |
methanesulfonic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F3N6O.2CH4O3S/c1-19-3-5-22(14-21(19)6-4-20-13-24-17-34-36-27(24)33-16-20)28(39)35-25-8-7-23(26(15-25)29(30,31)32)18-38-11-9-37(2)10-12-38;2*1-5(2,3)4/h3,5,7-8,13-17H,9-12,18H2,1-2H3,(H,35,39)(H,33,34,36);2*1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVIGHXVOVROGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CC5=C(NN=C5)N=C4.CS(=O)(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35F3N6O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421783-64-3 | |
| Record name | GZD-824 dimesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421783643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OLVEREMBATINIB DIMESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPJ9AW8AZR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



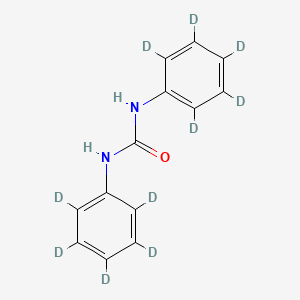
![2-Chloro-1-[4-(2-chloroethyl)phenyl]ethanone](/img/structure/B591136.png)
![4,7-Etheno-1,3-dioxolo[4,5-c]pyridine(9CI)](/img/structure/B591137.png)

